Methyl oxetane-3-carboxylate

Descripción

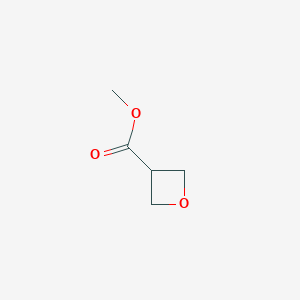

Methyl oxetane-3-carboxylate (CAS: 1638760-80-1) is a heterocyclic organic compound with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol . It features a four-membered oxetane ring substituted with a methyl ester group at the 3-position. This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis due to its strained oxetane ring, which enhances reactivity in ring-opening and functionalization reactions .

Structure

3D Structure

Propiedades

IUPAC Name |

methyl oxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-5(6)4-2-8-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBCVAAHVENQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Homologation of Oxetane-3-One

A notable approach involves the homologation of oxetane-3-one, which has been challenging due to the sensitivity of the oxetane ring. Researchers have developed a mild homologation sequence that includes:

- Tsuji Hydrogenolysis : This step involves the reduction of an allylic acetate.

- Osmium-Free Dihydroxylation : This method avoids the use of osmium, which can be toxic and difficult to handle.

- Oxidative Cleavage : This step is crucial for converting the diol into the desired carboxaldehyde or carboxylate.

| Step | Reaction Conditions | Yield |

|---|---|---|

| Tsuji Hydrogenolysis | Pd(0), Et3N, THF | High |

| Osmium-Free Dihydroxylation | Upjohn Conditions | Moderate |

| Oxidative Cleavage | NaIO4, THF/H2O | Good |

Telescoped Procedure

A 4-pot telescoped procedure has been developed to streamline the synthesis, reducing the need for intermediate purification steps. This approach is efficient and minimizes waste, making it more environmentally friendly.

Detailed Research Findings

Research by Pfizer Global Research and Development has highlighted the importance of this compound as a building block in organic synthesis. Their work demonstrates that despite the challenges associated with the oxetane ring, careful selection of reaction conditions can lead to successful synthesis.

Importance in Drug Discovery

Oxetanes, including this compound, are valuable in drug discovery due to their ability to improve the physicochemical properties of lead compounds. For example, incorporating an oxetane can enhance aqueous solubility and metabolic stability, which are critical factors in drug development.

Challenges and Solutions

The main challenge in synthesizing this compound is the sensitivity of the oxetane ring. To overcome this, researchers have focused on developing mild reaction conditions that minimize exposure to harsh reagents.

Data Tables

Table 1: Key Reactions in the Synthesis of this compound

| Reaction | Conditions | Yield |

|---|---|---|

| Tsuji Hydrogenolysis | Pd(0), Et3N, THF | High |

| Osmium-Free Dihydroxylation | Upjohn Conditions | Moderate |

| Oxidative Cleavage | NaIO4, THF/H2O | Good |

Table 2: Advantages of the Telescoped Procedure

| Advantage | Description |

|---|---|

| Efficiency | Reduces intermediate purification steps |

| Environmental Impact | Minimizes waste generation |

| Yield | Maintains high yield through streamlined process |

Table 3: Importance of Oxetanes in Drug Discovery

| Property | Impact of Oxetane Incorporation |

|---|---|

| Aqueous Solubility | Enhanced |

| Metabolic Stability | Improved |

| Physicochemical Properties | Generally improved |

Análisis De Reacciones Químicas

Types of Reactions

Methyl oxetane-3-carboxylate undergoes various chemical reactions, including:

Ring-opening reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.

Substitution reactions: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions

Acidic or basic catalysts: Used for ring-opening reactions.

Nucleophiles: Employed in substitution reactions to replace the ester group.

Major Products

Linear or branched alcohols: Formed from ring-opening reactions.

Substituted esters: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl oxetane-3-carboxylate serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating more complex molecules.

Key Reactions:

- Formation of Carboxylic Acids: this compound can be converted into carboxylic acids through hydrolysis, which are essential building blocks in organic chemistry .

- Synthesis of Polyaddition Products: It can be used to synthesize polyaddition products, which are important in the development of polymers and resins .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a precursor for bioactive molecules. Its derivatives are being explored for their potential therapeutic effects.

Case Studies:

- Fungicidal and Herbicidal Activity: Research indicates that derivatives of this compound can exhibit fungicidal and herbicidal properties, making them candidates for agricultural applications .

- Anticancer Agents: Some studies have investigated the use of oxetane derivatives in developing new anticancer agents due to their unique structural features that may enhance biological activity .

Material Science

In material science, this compound is being evaluated for its potential use in the formulation of advanced materials.

Applications:

- Polymer Chemistry: The compound's reactivity allows it to be incorporated into polymer matrices, potentially improving mechanical properties and thermal stability .

- Coatings and Adhesives: Its derivatives are being researched for use in coatings and adhesives due to their favorable adhesion properties and resistance to environmental factors .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for carboxylic acids | Essential building block |

| Medicinal Chemistry | Antifungal agents | Potential therapeutic applications |

| Material Science | Polymer formulations | Enhances material properties |

Mecanismo De Acción

The mechanism of action of methyl oxetane-3-carboxylate in various applications involves its ability to undergo ring-opening and substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical entities with specific biological or material properties .

Comparación Con Compuestos Similares

Ethyl Oxetane-3-Carboxylate

Methyl 3-Methyloxetane-3-Carboxylate

Methyl 3-(Bromomethyl)Oxetane-3-Carboxylate

- CAS : 2396675-85-5

- Molecular Formula : C₆H₉BrO₃

- Molecular Weight : 209.04 g/mol

- Key Differences :

- The bromomethyl substituent introduces a reactive site for nucleophilic substitution (e.g., Suzuki couplings).

- Higher molecular weight and halogen presence increase density and reduce volatility compared to the parent compound.

Methyl 3-(4-Bromophenyl)Oxetane-3-Carboxylate

Methyl 3-(Piperazin-1-yl)Oxetane-3-Carboxylate

Methyl 3-(Hydroxymethyl)Oxetane-3-Carboxylate

- CAS : 1780733-73-4

- Molecular Formula : C₆H₁₀O₄

- Molecular Weight : 146.14 g/mol

- Key Differences :

- The hydroxymethyl group increases polarity, improving water solubility for biological applications.

- Susceptible to oxidation, requiring stabilization in synthetic protocols.

Comparative Analysis Table

Actividad Biológica

Methyl oxetane-3-carboxylate (MOC) is an organic compound recognized for its unique four-membered ring structure and potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of MOC, exploring its interactions with biological targets, pharmacokinetics, and implications in drug development.

This compound has the molecular formula and a molecular weight of 116.12 g/mol. The compound is characterized by its oxetane ring, which contributes to its stability and reactivity under physiological conditions. The presence of an ester group also suggests potential for bioactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 116.12 g/mol |

| Structure Type | Oxetane |

| Stability | Stable under physiological conditions |

| Bioisosteric Potential | Yes |

Although specific mechanisms of action for MOC remain largely unexplored, its structural characteristics suggest that it may function as a bioisostere . This means it can replace other functional groups in drug candidates without significantly altering their biological activity, thereby enhancing metabolic stability and bioavailability.

Pharmacokinetics

Research indicates that MOC can improve brain penetration when incorporated into drug formulations. Studies have shown that compounds containing MOC exhibit favorable pharmacokinetic properties, making them promising candidates for drug development aimed at central nervous system targets.

Synthesis and Stability

MOC is typically synthesized through a four-pot telescoped procedure, which allows for efficient production while maintaining the integrity of the oxetane ring under various chemical conditions. However, studies have indicated that oxetane-carboxylic acids, including MOC, may undergo isomerization over time, leading to potential stability issues .

Case Studies

- Drug Development : In a recent study, MOC was incorporated into kinase inhibitors to assess its impact on pharmacodynamics. The results indicated enhanced brain penetration and improved physicochemical properties in the resulting drug candidates.

- Polymer Chemistry : MOC has been utilized in cationic polymerization processes where it contributes to the formation of long-lived active centers. This application has shown significant property development over time, beneficial for various industrial applications.

Q & A

Q. What are the optimized synthetic routes for Methyl oxetane-3-carboxylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via cycloaddition reactions or nucleophilic substitution of oxetane derivatives. For example, cycloaddition of allyl methacrylate with dienes under thermal or catalytic conditions can yield oxetane carboxylates . Key factors include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity.

- Temperature : Reactions at 80–100°C favor oxetane ring formation over side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as validated by NMR and HPLC .

Table 1 : Representative Synthetic Conditions

| Method | Starting Materials | Catalyst/Temp | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cycloaddition | Allyl methacrylate | BF₃·Et₂O, 80°C | 65–70 | 95 |

| Nucleophilic substitution | Oxetane-3-bromoester | K₂CO₃, DMF, 25°C | 50–55 | 90 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the oxetane ring structure (e.g., δ 4.5–5.0 ppm for oxetane protons) and ester group (δ 3.7 ppm for methoxy) .

- IR : Strong absorption at ~1730 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ester) .

- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (m/z 144.1 for C₆H₈O₃) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline samples .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Impermeable gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How does the oxetane ring’s strain influence the compound’s reactivity in ring-opening polymerizations or catalytic transformations?

The oxetane ring’s 60° bond angle strain enhances reactivity in ring-opening reactions. For example:

- Acid-Catalyzed Polymerization : Protonation of the oxygen initiates cationic polymerization, forming polyethers with tunable thermal properties .

- Transition Metal Catalysis : Pd or Ru complexes facilitate cross-coupling reactions, retaining the carboxylate functionality for downstream modifications .

Q. What computational methods (e.g., DFT) predict the stability and electronic properties of this compound derivatives?

- DFT Calculations : Model bond dissociation energies (BDEs) to predict thermal stability. For instance, the C-O bond BDE in the oxetane ring is ~340 kJ/mol, indicating moderate stability .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to guide reaction solvent selection .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., divergent catalytic outcomes) for this compound?

- Control Experiments : Test variables like trace moisture (e.g., using molecular sieves) or catalyst purity .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species during reactions .

- Meta-Analysis : Compare datasets across studies to identify consistent trends (e.g., solvent polarity effects on yield) .

Q. What strategies improve the compound’s stability under acidic or basic conditions for long-term storage?

- Lyophilization : Freeze-drying under vacuum preserves the ester group from hydrolysis .

- Additives : Stabilizers like BHT (0.1% w/w) prevent radical degradation .

- Storage : Keep at –20°C in amber vials to avoid photodegradation .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.